2-Propylheptanol

Beschreibung

The exact mass of the compound 2-Propyl-1-heptanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

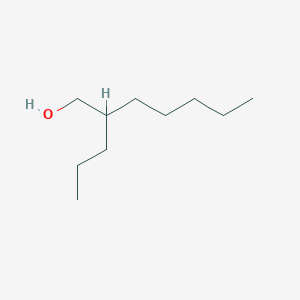

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLIQIAXYRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029302 | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10042-59-8 | |

| Record name | 2-Propylheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 2 Propylheptan 1 Ol Within Branched Chain Alcohol Chemistry

2-Propylheptan-1-ol, a C10 branched-chain fatty alcohol, holds a significant position within the broader field of branched-chain alcohol chemistry. chemicalbook.com Its molecular structure, featuring a seven-carbon backbone with a propyl group at the second carbon, imparts unique physical and chemical properties that distinguish it from its linear isomer, 1-decanol, and other branched-chain alcohols. cymitquimica.comresearchgate.net This specific branching affects its boiling point, viscosity, and solvency, making it a subject of academic and industrial interest. cymitquimica.comontosight.ai

The study of branched-chain alcohols like 2-propylheptan-1-ol is driven by the versatile applications of these compounds. They serve as crucial intermediates in the synthesis of a wide array of chemical products. nih.gov A primary area of research and application is in the production of plasticizers, particularly di-(2-propylheptyl) phthalate (B1215562) (DPHP), which is synthesized from 2-propylheptan-1-ol. chemicalbook.comresearchgate.net Furthermore, its utility extends to the manufacturing of surfactants, lubricants, and acrylates for adhesives. chemicalbook.comwikipedia.org The structural characteristics of 2-propylheptan-1-ol, such as its moderate viscosity and low volatility, make it a valuable component in formulations for personal care products and as a specialty solvent. cymitquimica.comwikipedia.org

Interactive Data Table: Physicochemical Properties of 2-Propylheptan-1-ol

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 213-218 °C |

| Density | 0.826–0.828 g/cm³ |

| Water Solubility | Insoluble |

| LogP | 4.1 at 20℃ |

This data is compiled from multiple sources. chemicalbook.comtcichemicals.com

Scope and Objectives of Academic Research on 2 Propylheptan 1 Ol

Industrial Synthesis Routes and Process Optimization Studies for 2-Propylheptan-1-ol

The industrial production of 2-Propylheptan-1-ol is dominated by multi-step processes that begin with smaller olefin feedstocks. google.com These routes are meticulously designed to maximize the yield of the desired branched alcohol while minimizing byproducts.

Hydroformylation and Aldol (B89426) Condensation Pathways to 2-Propylheptan-1-ol

A primary industrial route to 2-Propylheptan-1-ol involves a sequence of hydroformylation, aldol condensation, and hydrogenation. lookchem.comgoogle.comwikipedia.org This process typically starts with C4 olefins, such as butenes. lookchem.comchemicalbook.com

The initial step is the hydroformylation (or oxo synthesis) of a butene mixture, which reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C5 aldehydes, predominantly n-pentanal and its isomers like 2-methylbutanal. google.comgoogle.com The reaction is catalyzed by rhodium complexes. google.com A high ratio of n-pentanal to its isomers is desirable for the subsequent steps, as 2-methylbutanal can lead to the formation of less desirable plasticizer alcohols. google.com

Following the separation of n-pentanal, it undergoes a base-catalyzed aldol condensation. wikipedia.org In this step, two molecules of n-pentanal react to form a C10 α,β-unsaturated aldehyde, specifically 2-propylhept-2-enal (B125121). This reaction is typically driven by an aqueous solution of sodium hydroxide (B78521) at elevated temperatures (80–120°C), achieving high conversion rates.

The final step is the hydrogenation of 2-propylhept-2-enal to yield 2-Propylheptan-1-ol. This two-stage reduction first saturates the carbon-carbon double bond and then reduces the aldehyde group to a primary alcohol.

Catalytic Hydrogenation Processes for 2-Propylheptan-1-ol Production

The hydrogenation of the C10 unsaturated aldehyde intermediate is a critical step in the production of 2-Propylheptan-1-ol. wikipedia.org This process is carried out using heterogeneous catalysts under elevated temperature and pressure.

Commonly used catalysts include nickel and palladium. Raney nickel is a cost-effective option, while palladium on a carbon support (Pd/C) offers higher selectivity, often exceeding 99%. The reaction is typically conducted at temperatures between 100°C and 150°C and hydrogen pressures of 2 to 5 MPa. Other catalyst systems, such as those based on copper, chromium, and nickel on an alumina (B75360) support, have also been employed. guidechem.com A patent describes the use of a cobalt on Kieselguhr catalyst for the hydrogenation step, with hydrogen uptake beginning at around 40°C and proceeding under a hydrogen pressure of 6.89 MPa. google.com

An alternative, though less common, route for smaller-scale production involves the direct high-pressure hydrogenation of n-pentanal. This method bypasses the aldol condensation step but can be less selective and present challenges in producing high molecular weight alcohols.

Advanced Reactor Design and Scalability Investigations in 2-Propylheptan-1-ol Manufacturing

For large-scale industrial production of 2-Propylheptan-1-ol, continuous-flow reactors are often utilized for the hydroformylation step. These advanced reactor designs allow for high throughputs, sometimes exceeding 100,000 tonnes per year. The stability of the catalyst and ligands is a crucial factor in these continuous processes to minimize downtime for catalyst replacement and enhance operational efficiency.

In the aldol condensation step, the use of series-connected reactors with counter-current flow of the aldehyde and the alkaline catalyst solution can minimize byproduct formation and facilitate continuous catalyst recycling, thereby improving the sustainability of the process. The separation of the aqueous catalyst phase from the organic product phase is a key design consideration. google.com

Novel Synthetic Approaches for 2-Propylheptan-1-ol

Ongoing research in the synthesis of 2-Propylheptan-1-ol focuses on improving efficiency, selectivity, and sustainability. These efforts often target the catalytic systems used in the key reaction steps.

Chemo- and Regioselective Synthesis Strategies for 2-Propylheptan-1-ol

The development of highly chemo- and regioselective catalysts is paramount for the efficient synthesis of 2-Propylheptan-1-ol. In the context of hydroformylation, achieving high regioselectivity towards the linear aldehyde (n-pentanal) from butenes is crucial. google.com Similarly, in subsequent steps, chemoselectivity is important to ensure the desired functional groups are transformed without side reactions.

One novel approach involves a one-pot synthesis from n-valeraldehyde (n-pentanal) through a sequential self-condensation and hydrogenation reaction. A study reported the use of a Ni-IL/SiO2 catalyst (an ionic liquid-modified nickel catalyst on a silica (B1680970) support) that demonstrated excellent catalytic activity, affording a high selectivity to 2-Propylheptan-1-ol at complete n-valeraldehyde conversion. lookchem.com Tandem reaction systems, where hydroformylation and aldol condensation occur in a single multiphase system, have also been explored to streamline the process and enable catalyst recycling. rsc.org

Ligand Engineering in Rhodium-Catalyzed Hydroformylation for 2-Propylheptan-1-ol Precursors

The performance of the rhodium catalyst in the hydroformylation of butenes is heavily influenced by the nature of the organophosphorus ligands used. google.com Ligand engineering is a key area of research to enhance catalyst activity and, most importantly, the regioselectivity for the desired linear aldehyde precursor to 2-Propylheptan-1-ol.

Historically, triphenylphosphine (B44618) (TPP) has been a common ligand, but it can lead to reduced reaction rates. google.com Modern research focuses on the development of more sophisticated ligands. For instance, bulky diphosphite ligands like BiPhePhos have been investigated for the hydroformylation of long-chain olefins and can be applied to the synthesis of linear aldehydes from internal olefins through tandem isomerization-hydroformylation reactions. mpg.de The use of specific phosphine (B1218219) ligands in conjunction with rhodium catalysts allows for high selectivity to the normal aldehyde product. ingentaconnect.com A patent highlights the use of a specific ligand system with rhodium to reduce the costs of 2-Propylheptan-1-ol production while simultaneously improving regioselectivity in the hydroformylation of C4-olefins. google.com The choice of ligand can significantly impact the electron density on the rhodium center and the steric environment, thereby influencing the reaction pathway and product distribution. mpg.de

Chemical Reactivity and Derivatization Studies of 2 Propylheptan 1 Ol

Mechanistic Investigations of 2-Propylheptan-1-ol Reactions

The reactivity of 2-propylheptan-1-ol is primarily governed by its hydroxyl (-OH) group. This section delves into the mechanistic details of its key reactions, such as esterification and oxidation, which are fundamental to its industrial applications and derivatization.

Esterification Kinetics with Phthalic Anhydride (B1165640) and Related Acids involving 2-Propylheptan-1-ol

The esterification of 2-propylheptan-1-ol with dicarboxylic acids or their anhydrides is a significant industrial process, notably for the production of plasticizers like di(2-propylheptyl) phthalate (B1215562) (DPHP). youtube.com This reaction is typically carried out by heating the alcohol with the acid or anhydride, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. europa.euresearchgate.net

While specific kinetic studies for 2-propylheptan-1-ol are not extensively detailed in publicly available literature, the mechanism can be understood by analogy to similar branched primary alcohols, such as 2-ethylhexanol. researchgate.netresearchgate.net The reaction with phthalic anhydride proceeds in two main stages:

Monoester Formation: A rapid, non-catalyzed initial reaction where the alcohol attacks one of the carbonyl groups of the phthalic anhydride ring, leading to the formation of a monoester, mono-2-propylheptyl phthalate.

Diester Formation: A subsequent, slower esterification of the remaining carboxylic acid group on the monoester with a second molecule of 2-propylheptan-1-ol to form the diester. This second step typically requires a catalyst and higher temperatures to proceed at a reasonable rate.

Kinetic investigations on the analogous esterification of 2-ethylhexanol reveal that the mechanism of the second stage is highly dependent on the catalyst employed. researchgate.netresearchgate.net When sulfuric acid is used as the catalyst, the reaction rate appears to be first-order with respect to the monoester concentration and is independent of the alcohol concentration. researchgate.net In contrast, using p-toluenesulfonic acid as the catalyst also shows a first-order dependence on the monoester, while non-catalytic esterification is second-order with respect to the monoester. researchgate.net These findings suggest that the reaction involving 2-propylheptan-1-ol likely follows a similar complex, multi-step mechanism where catalyst choice is critical in defining the reaction kinetics.

Computational methods, such as density functional theory (DFT), can be applied to model the esterification kinetics between 2-propylheptan-1-ol and phthalic anhydride to predict parameters like activation energy barriers and transition-state geometries.

Oxidation Reactions of 2-Propylheptan-1-ol

As a primary alcohol, 2-propylheptan-1-ol can be oxidized to form either an aldehyde (2-propylheptanal) or a carboxylic acid (2-propylheptanoic acid), depending on the oxidizing agent and reaction conditions. cymitquimica.com The branched structure adjacent to the hydroxyl group may influence the reaction rates compared to linear alcohols.

Standard oxidizing agents can be employed for these transformations. For instance, a partial oxidation to the aldehyde can be achieved using milder reagents like pyridinium (B92312) chlorochromate (PCC). A complete oxidation to the carboxylic acid typically requires stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions (e.g., H₂SO₄) or chromic acid. The general scheme for the oxidation of 2-propylheptan-1-ol is a fundamental reaction in organic synthesis. cymitquimica.com

Beyond chemical synthesis, studies have also noted the biological oxidation of 2-propylheptan-1-ol. Research has pointed to its potential role as a lipid oxidation marker in food chemistry.

Synthesis of 2-Propylheptan-1-ol Derivatives for Targeted Research

The hydroxyl group of 2-propylheptan-1-ol serves as a convenient starting point for the synthesis of a variety of derivatives. These derivatives are designed to have specific physical and chemical properties for targeted applications, ranging from surfactants to polymer science.

N,N-Dimethyl-2-propylheptan-1-amine Oxide Synthesis and Characterization

A notable derivative of 2-propylheptan-1-ol is the branched-chain amine oxide surfactant, N,N-Dimethyl-2-propylheptan-1-amine oxide. This compound has been synthesized and characterized for its unique properties as a wetting agent and foam booster. The synthesis is a multi-step process starting from 2-propylheptan-1-ol.

The reported synthetic pathway involves three key steps:

Bromination: The starting alcohol, 2-propylheptan-1-ol, is converted to its corresponding alkyl bromide, 4-(bromomethyl)nonane (B1444217). This is achieved through a bimolecular nucleophilic substitution (S_N2) reaction, for example, by using hydrobromic acid at elevated temperatures.

Amination: The resulting 4-(bromomethyl)nonane is then reacted with dimethylamine (B145610) in an aqueous solution. This step, proceeding via a nucleophilic substitution, yields the tertiary amine, N,N-dimethyl-2-propylheptan-1-amine.

Oxidation: The final step is the oxidation of the tertiary amine to the desired N,N-dimethyl-2-propylheptan-1-amine oxide. This is typically accomplished using an oxidizing agent like hydrogen peroxide.

The final product is obtained in high yield and purity, which can be confirmed through characterization techniques such as 2D-Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Acrylate (B77674) and Methacrylate Derivatives of 2-Propylheptan-1-ol

Derivatives of 2-propylheptan-1-ol with acrylic acid and methacrylic acid are valuable monomers in polymer chemistry. jamorin.comchem960.com These esters, 2-propylheptyl acrylate (2-PHA) and 2-propylheptyl methacrylate, are used to synthesize polymers with specific characteristics. jamorin.comresearchgate.net

The synthesis of these monomers is typically achieved through the esterification of 2-propylheptan-1-ol with acrylic acid or methacrylic acid, or their more reactive derivatives like acryloyl chloride. These monomers possess a bulky, hydrophobic alkyl group, which imparts properties such as hydrophobicity, enhanced weatherability, and chemical resistance to the resulting polymers. imcd.de

2-PHA is a monofunctional monomer that readily undergoes polymerization to form homopolymers or can be copolymerized with a wide range of other monomers. jamorin.comimcd.de These include other acrylates, methacrylates, styrene, vinyl acetate, and acrylonitrile. imcd.de For instance, 2-PHA has been incorporated into solvent-free photoreactive acrylic pressure-sensitive adhesives (PSAs). mdpi.com In one study, a monomer mixture including 25 wt.% of 2-propylheptyl acrylate was used to synthesize the PSA prepolymer. mdpi.com The reactivity of 2-PHA in radical polymerization has been noted to be lower than that of smaller alkyl acrylates like methyl or ethyl acrylate. mdpi.com

The table below summarizes key information about 2-propylheptyl acrylate.

| Property | Description | Source(s) |

| Monomer Type | Monofunctional Acrylate | jamorin.com |

| Chemical Name | 2-Propylheptyl acrylate | jamorin.com |

| Abbreviation | 2-PHA | jamorin.com |

| Key Properties Imparted | Hydrophobicity, Weatherability, Adhesion, Chemical Resistance | imcd.de |

| Copolymerization | Can be copolymerized with acrylic acid, methacrylates, styrene, vinyl acetate, etc. | imcd.de |

| Application Example | Synthesis of pressure-sensitive adhesives | mdpi.com |

Bromination and Other Halogenation Pathways of 2-Propylheptan-1-ol

The conversion of the hydroxyl group of 2-propylheptan-1-ol to a halide is a key step for further derivatization. As a primary alcohol, it is amenable to several standard halogenation methods.

Bromination: A specific and documented pathway for the bromination of 2-propylheptan-1-ol is its reaction with hydrobromic acid (HBr). This reaction proceeds via an S_N2 mechanism to produce 1-bromo-2-propylheptane (also named 4-(bromomethyl)nonane). Given that the substrate is a primary alcohol, the S_N2 pathway is favored, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by a backside attack by the bromide ion. youtube.com Other reagents commonly used for converting primary alcohols to alkyl bromides, such as phosphorus tribromide (PBr₃), are also applicable. youtube.com

Other Halogenation Pathways: For chlorination, thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols into alkyl chlorides, also via an S_N2 mechanism. youtube.com This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com

The table below outlines common halogenation reactions applicable to 2-propylheptan-1-ol.

| Reaction | Reagent(s) | Product | Mechanism |

| Bromination | HBr | 1-bromo-2-propylheptane | S_N2 |

| Bromination | PBr₃ | 1-bromo-2-propylheptane | S_N2 |

| Chlorination | SOCl₂ / pyridine | 1-chloro-2-propylheptane | S_N2 |

Advanced Analytical and Spectroscopic Characterization of 2 Propylheptan 1 Ol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 2-Propylheptan-1-ol

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, enabling unambiguous structural assignment.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, is indispensable for the initial structural verification of 2-propylheptan-1-ol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

The structure of 2-propylheptan-1-ol features several distinct proton and carbon environments, which give rise to a characteristic set of signals in the NMR spectra. For instance, the protons of the hydroxymethyl (-CH₂OH) group are diastereotopic due to the adjacent chiral center, and are expected to show distinct chemical shifts and coupling patterns. The chemical shifts are influenced by the electronegativity of the oxygen atom, causing them to appear downfield compared to other methylene and methyl protons in the alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Propylheptan-1-ol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | 0.8 - 0.9 | Triplet |

| (CH₂)₄ | 1.2 - 1.4 | Multiplet |

| CH (on C2) | 1.4 - 1.6 | Multiplet |

| CH₂OH | 3.4 - 3.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propylheptan-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | ~65 |

| C2 (CH) | ~42 |

| C3-C7, C1'-C2' | 14 - 35 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

These 1D NMR techniques are crucial for confirming the identity and structure of 2-propylheptan-1-ol during synthesis and for characterizing its derivatives formed in subsequent reactions, such as esterification.

For more complex systems containing 2-propylheptan-1-ol, such as in mixtures with isomers or within biological matrices, 1D NMR spectra can become crowded and difficult to interpret due to overlapping signals. wikipedia.org Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. A ¹H-¹H COSY spectrum of 2-propylheptan-1-ol would show cross-peaks connecting the signals of the -CH₂OH protons to the adjacent CH proton, and further correlations along the alkyl chains, confirming the connectivity of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org An ¹H-¹³C HSQC spectrum is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the more easily assigned proton signals. Each peak in the HSQC spectrum corresponds to a C-H bond, providing a direct map of the carbon skeleton. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure by connecting different fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing through-space correlations rather than through-bond correlations. This is particularly useful for determining the three-dimensional structure and conformation of molecules. wikipedia.org

These 2D NMR methods are powerful tools for the unambiguous structural elucidation of 2-propylheptan-1-ol and its derivatives, especially when analyzing reaction mixtures or environmental samples where multiple related compounds may be present. researchgate.netcreative-biostructure.com

Mass Spectrometry (MS) for Identification and Quantification of 2-Propylheptan-1-ol

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight determination, elemental composition analysis, and structural elucidation based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comjmchemsci.com This technique is ideal for the analysis of volatile compounds like 2-propylheptan-1-ol. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer.

GC-MS is a critical tool for:

Purity Assessment: It can effectively separate 2-propylheptan-1-ol from starting materials, byproducts, and isomers, allowing for the determination of its purity, often exceeding 99.5%.

Trace Detection: The high sensitivity of MS allows for the detection of 2-propylheptan-1-ol at very low concentrations (µg per medium or lower). analytice.com

Structural Confirmation: The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum (fingerprint) that can be used to confirm the identity of the compound by comparison with spectral libraries. The fragmentation pattern provides clues about the molecule's structure. For 2-propylheptan-1-ol, common fragments would arise from the loss of water (M-18), propyl (M-43), or pentyl (M-71) groups.

Table 3: Predicted GC-MS Fragmentation for 2-Propylheptan-1-ol

| m/z Value | Possible Fragment |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 140 | [M-H₂O]⁺ |

| 115 | [M-C₃H₇]⁺ |

| 87 | [M-C₅H₁₁]⁺ |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying compounds in complex liquid mixtures. nih.govxjtu.edu.cn It is particularly suited for studying the degradation of 2-propylheptan-1-ol in environmental or biological systems, where it may be converted into less volatile, more polar metabolites such as carboxylic acids or glucuronide conjugates.

The process involves:

LC Separation: The degradation sample is injected into a liquid chromatograph (often using a C18 column), and the components, including the parent compound and its metabolites, are separated over time. xjtu.edu.cnresearchgate.net

MS Detection (MS1): As components elute from the LC column, they are ionized and their molecular weights are determined by the first mass spectrometer.

Fragmentation (MS2): Ions of interest (e.g., the suspected molecular ion of a metabolite) are selected and fragmented. The resulting fragment ions are analyzed by a second mass spectrometer.

Structure Elucidation: By analyzing the fragmentation patterns of the metabolites and comparing them to the parent compound, it is possible to deduce the chemical modifications that have occurred (e.g., oxidation, conjugation), thereby identifying the structure of the degradation products. nih.govresearchgate.net

This approach allows for the separation, identification, and characterization of very small quantities of degradation products without the need for their physical isolation from the reaction mixture. nih.govxjtu.edu.cn

Chromatographic Techniques for 2-Propylheptan-1-ol in Complex Matrices

Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.gov The choice of method depends on the properties of the analyte and the complexity of the matrix.

Gas Chromatography (GC): As mentioned, GC is highly effective for the volatile 2-propylheptan-1-ol. Using a flame ionization detector (FID), GC can be used for reliable quantification. Different types of capillary columns (e.g., polar vs. non-polar) can be employed to optimize the separation of 2-propylheptan-1-ol from its structural isomers, which may have very similar boiling points.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for 2-propylheptan-1-ol itself, HPLC is essential for analyzing its non-volatile derivatives or metabolites. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water), is a common approach. Detection can be achieved using a refractive index detector (RID) or by derivatizing the alcohol to contain a UV-active chromophore for UV detection.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, checking the purity of fractions, and screening for optimal separation conditions for column chromatography. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate, separating the components based on their differential partitioning between the two phases.

The separation of isomeric alcohols can be a challenging task due to their similar chemical properties. researchgate.net Chiral chromatography, using a chiral stationary phase, would be necessary for the separation of enantiomers if a chiral synthesis route were employed for 2-propylheptan-1-ol.

Table 4: Summary of Chromatographic Techniques for 2-Propylheptan-1-ol Analysis

| Technique | Primary Application | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|---|

| GC | Purity, Quantification, Isomer Separation | Polydimethylsiloxane (non-polar) | Helium, Nitrogen | FID, MS |

| HPLC | Analysis of Derivatives/Metabolites | C18 (reversed-phase) | Methanol/Water Gradient | RID, UV (with derivatization), MS |

Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for 2-Propylheptan-1-ol Analysis

The choice of extraction technique is a critical first step in the analytical workflow, designed to isolate 2-propylheptan-1-ol from complex sample matrices and concentrate it for detection. Both Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are established methods for this purpose, each with distinct principles and applications.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technology that is highly effective for concentrating volatile and semi-volatile compounds like 2-propylheptan-1-ol. sigmaaldrich.comnih.gov The technique utilizes a fused silica fiber coated with a stationary phase. nih.gov This fiber is exposed to the sample, either by direct immersion or, more commonly for volatile analytes, to the headspace above the sample (Headspace SPME or HS-SPME). nih.gov Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. dphen1.com The fiber is then transferred directly to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

The selection of the fiber coating is crucial and depends on the analyte's polarity. For a moderately non-polar alcohol like 2-propylheptan-1-ol, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, offering a broad range of selectivity for different analytes. nih.govnih.gov Optimization of extraction parameters, including extraction time and temperature, is essential to ensure consistent and quantifiable results. nih.gov For instance, in the analysis of a similar compound, 2-ethylhexanol, in urine samples, HS-SPME was performed at 50°C for 1 minute using a PDMS/DVB fiber. ehu.es

Liquid-Liquid Extraction (LLE)

LLE is a conventional and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.commdpi.com For 2-propylheptan-1-ol, which has very limited miscibility with water, LLE is a suitable extraction technique. wikipedia.org The process involves adding a water-immiscible organic solvent to the aqueous sample. After vigorous mixing to maximize the surface area between the two phases, the layers are separated. The analyte, being more soluble in the organic solvent, partitions out of the aqueous phase. mdpi.com

The choice of solvent is guided by the principle of "like dissolves like." Solvents such as hexane or ethyl acetate are commonly used. elementlabsolutions.commdpi.com To enhance the extraction efficiency, parameters such as the solvent-to-sample volume ratio and the pH of the aqueous sample can be adjusted. elementlabsolutions.commdpi.com Following extraction, the organic layer containing the analyte is typically concentrated before chromatographic analysis.

| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Equilibrium partitioning of analyte between sample and a coated fiber. dphen1.com | Differential partitioning of analyte between two immiscible liquid phases. elementlabsolutions.com |

| Mode | Headspace (HS-SPME) is common for volatile compounds. nih.gov | Direct liquid-phase extraction. |

| Typical Fiber/Solvent | DVB/CAR/PDMS or PDMS/DVB. nih.govehu.es | Hexane, Diethyl Ether, Ethyl Acetate. mdpi.com |

| Extraction Temperature | Often elevated (e.g., 50-80°C) to increase analyte volatility. ehu.eschromatographyonline.com | Typically performed at room temperature. |

| Extraction Time | Equilibrium-dependent, ranging from minutes to an hour (e.g., 1-45 min). ehu.esfrontiersin.org | Dependent on mixing efficiency, typically a few minutes per extraction cycle. |

| Key Advantages | Solvent-free, simple, easy to automate, combines extraction and concentration. sigmaaldrich.comnih.gov | Robust, high-capacity, well-established method. |

Optimization of Chromatographic Parameters for 2-Propylheptan-1-ol Quantification

Following extraction, Gas Chromatography (GC), usually coupled with Mass Spectrometry (GC-MS), is the analytical technique of choice for the separation and quantification of 2-propylheptan-1-ol. The success of the analysis depends heavily on the optimization of the chromatographic parameters to ensure good resolution, peak shape, and sensitivity. env.go.jp

GC Column Selection

The stationary phase of the GC column is the most critical parameter for achieving separation. For the analysis of alcohols, a polar capillary column is generally recommended. Columns with a stationary phase like polyethylene glycol (e.g., DB-WAX) or a similar polar composition are effective for separating branched-chain alcohols from other volatile and semi-volatile compounds that may be present in the sample.

Temperature Program and Carrier Gas Flow

The oven temperature program, which involves an initial temperature, one or more temperature ramps, and a final hold time, is optimized to separate analytes based on their boiling points and interaction with the stationary phase. A typical program for analyzing semi-volatile compounds like 2-propylheptan-1-ol might start at a relatively low temperature (e.g., 50-60°C) to separate highly volatile components, followed by a ramp (e.g., 10-20°C/min) to a higher temperature to elute the target analyte and other less volatile compounds in a reasonable time. ehu.eschromatographyonline.com The carrier gas, typically helium, is maintained at a constant flow rate (e.g., 1.0-1.5 mL/min) to ensure reproducible retention times. ehu.eschromatographyonline.com

Injector and Detector Parameters

The injector temperature is set high enough (e.g., 260-280°C) to ensure the rapid and complete vaporization of the sample upon injection or desorption from an SPME fiber. ehu.eschromatographyonline.com When using a mass spectrometer as the detector, the ion source and quadrupole temperatures are also optimized (e.g., 230°C and 150°C, respectively) to achieve efficient ionization and detection of the target analyte. chromatographyonline.com The MS is typically operated in scan mode to acquire full mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. env.go.jp

| Parameter | Optimized Setting | Purpose |

|---|---|---|

| GC System | Agilent 6890 or similar | Separation of volatile/semi-volatile compounds. |

| Column | DB-WAX or DB-1MS (30 m x 0.25 mm x 0.25 µm) | Separation based on polarity and boiling point. ehu.es |

| Carrier Gas | Helium at 1.3 mL/min | Mobile phase for carrying analytes through the column. ehu.es |

| Injector Temperature | 260°C | Ensures rapid sample vaporization/desorption. ehu.es |

| Oven Program | 50°C (2 min), ramp 20°C/min to 130°C, ramp 40°C/min to 250°C | Controlled temperature gradient for analyte separation. ehu.es |

| Detector | Mass Spectrometer (e.g., Agilent 5973) | Analyte detection and identification. ehu.es |

| MS Ion Source Temp. | 230°C | Optimizes analyte ionization. chromatographyonline.com |

| MS Quadrupole Temp. | 150°C | Maintains stable mass filtering. chromatographyonline.com |

| Scan Range | m/z 35-350 | Acquires mass spectral data for a wide range of fragments. frontiersin.org |

Computational Chemistry and Molecular Modeling of 2 Propylheptan 1 Ol Systems

Density Functional Theory (DFT) Studies on 2-Propylheptan-1-ol Reactivity and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-propylheptan-1-ol, DFT studies offer a detailed understanding of its chemical behavior.

Activation Energy Barriers and Transition-State Geometries in 2-Propylheptan-1-ol Reactions

DFT calculations are instrumental in modeling chemical reactions involving 2-propylheptan-1-ol, such as in the synthesis of plasticizers like Di(2-propylheptyl) phthalate (B1215562) (DPHP). By applying DFT, researchers can model the kinetics of esterification between 2-propylheptan-1-ol and phthalic anhydride (B1165640). This involves determining key parameters such as activation energy barriers and the geometries of transition states. Understanding these factors is crucial for optimizing reaction conditions and improving the efficiency of catalysts used in the production process. For instance, DFT can be used to simulate solvation effects, which are important in understanding how different solvents can influence reaction pathways, such as favoring dehydration or esterification.

Electronic Structure and Molecular Orbital Analysis of 2-Propylheptan-1-ol

The electronic structure of 2-propylheptan-1-ol, which dictates its reactivity, can be thoroughly analyzed using DFT. This analysis includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons in chemical reactions. DFT is a commonly used method for predicting the chemical reactivity of molecules like 2-propylheptan-1-ol. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Propylheptan-1-ol

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity.

QSAR for Environmental Fate and Ecotoxicity Prediction of 2-Propylheptan-1-ol

QSAR models are employed to predict the environmental fate and ecotoxicity of 2-propylheptan-1-ol. Tools like ECOSAR can be used to model its aquatic toxicity. The octanol-water partition coefficient (log KOW) is a key parameter in these models, and for 2-propylheptan-1-ol, it is often estimated using QSAR models like KOWWIN. umweltbundesamt.de These predictions are essential for assessing the potential environmental risks associated with the substance, such as its potential for bioaccumulation. umweltbundesamt.de For instance, QSAR models can help identify substances that may be persistent, bioaccumulative, and toxic (PBT). umweltbundesamt.de The chronic aquatic toxicity of 2-propylheptan-1-ol has been found to be greater than 10 mg/L, which aligns with OECD 201 guidelines.

In Silico Tools for Toxicological Data Assessment of 2-Propylheptan-1-ol

In silico toxicology utilizes computational methods to predict the toxic effects of chemicals, thereby reducing the need for animal testing. jscimedcentral.com For 2-propylheptan-1-ol, in silico tools like Derek Nexus can be used to cross-validate experimental toxicological data, such as for skin irritation. These tools are part of a broader strategy to assess the safety of chemicals by integrating data from various sources, including computational predictions. jscimedcentral.com The use of such tools is crucial for identifying potential hazards and ensuring the safe use of the compound in various applications.

Molecular Dynamics Simulations and Intermolecular Interactions involving 2-Propylheptan-1-ol

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules over time. While specific MD simulation studies focused solely on 2-propylheptan-1-ol are not widely detailed in the provided search results, the principles of MD are applied to understand the behavior of similar molecules, such as surfactants derived from it. dntb.gov.uaresearchgate.net For instance, MD simulations can be used to study the self-assembly and aggregation behavior of surfactants in solution, providing insights into the formation of micelles and other structures. dntb.gov.uaresearchgate.net These simulations can also be correlated with experimental data to provide a comprehensive understanding of the system's properties.

Environmental Fate and Ecotoxicological Research on 2 Propylheptan 1 Ol

Biodegradation Pathways and Mechanisms of 2-Propylheptan-1-ol

Biodegradation is considered a primary mechanism for the removal of 2-Propylheptan-1-ol from the environment. The process is mediated by microorganisms that metabolize the compound, breaking it down into simpler substances.

Aerobic biodegradation, which occurs in the presence of oxygen, is the principal degradation pathway for 2-Propylheptan-1-ol in environments such as wastewater treatment plants. Standard screening tests, such as the OECD 301 series, are used to assess the ready biodegradability of chemicals under aerobic conditions. aropha.comoecd.orgoecd.org These tests typically measure parameters like oxygen consumption or carbon dioxide evolution over a 28-day period to determine the extent of mineralization. oecd.orgoecd.org While branched alcohols may exhibit different degradation kinetics compared to their linear counterparts, studies on derived surfactants have shown that the branched structure does not inherently prevent microbial degradation.

Information on the anaerobic degradation of 2-Propylheptan-1-ol, which occurs in oxygen-depleted environments like sediments and anaerobic digesters, is less documented in available research. mdpi.com Anaerobic biodegradation is a multi-step process involving a consortium of different microorganisms, including acetogenic and methanogenic bacteria. mdpi.com Studies on other organic compounds show that anaerobic degradation can be significantly slower than aerobic processes. nih.gov For instance, research on 2-propanol has demonstrated its potential for anaerobic breakdown, but this is a much smaller and structurally simpler alcohol. researchgate.net

The microbial metabolism of 2-Propylheptan-1-ol is presumed to follow established pathways for primary alcohols. The initial step in the aerobic degradation pathway involves the oxidation of the primary alcohol (-CH₂OH) group. This reaction is catalyzed by microbial alcohol dehydrogenase enzymes.

The expected metabolic sequence is as follows:

Oxidation to Aldehyde : The hydroxyl group of 2-Propylheptan-1-ol is first oxidized to form the corresponding aldehyde, 2-propylheptanal.

Oxidation to Carboxylic Acid : The aldehyde is subsequently oxidized further to the carboxylic acid, 2-propylheptanoic acid. nbinno.com

Further Degradation : This carboxylic acid can then enter central metabolic pathways, such as the β-oxidation pathway, where it is further broken down and eventually mineralized to carbon dioxide and water.

The definitive identification and quantification of these metabolites in environmental systems are key research objectives for a complete understanding of the degradation pathway.

The rate and extent of biodegradation are significantly influenced by environmental conditions such as temperature and pH. While specific studies detailing these effects on 2-Propylheptan-1-ol are not widely available, general principles of microbial ecology apply.

Temperature : Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, increases the rate of biodegradation. Conversely, lower temperatures can significantly slow down the degradation process and extend the acclimation period for microorganisms. researchgate.net Research on other surfactants has shown that mineralization rates can decrease substantially with a drop in temperature. researchgate.net

pH : The pH of the environment affects the metabolic activity of microorganisms, as most have a narrow optimal pH range for growth and enzymatic function. For many bacteria involved in biodegradation, this range is typically near neutral (pH 7-8). mdpi.com Extreme pH values can inhibit or halt microbial activity, thereby reducing the rate of degradation.

Environmental Distribution and Persistence of 2-Propylheptan-1-ol

The distribution of 2-Propylheptan-1-ol in the environment is governed by its physical and chemical properties, which determine how it partitions between air, water, soil, and biota.

The partitioning behavior of a chemical is often predicted using its partition coefficients, primarily the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc).

Octanol-Water Partition Coefficient (log Kow) : This value indicates a chemical's tendency to partition between an organic phase (octanol, a surrogate for fatty tissue) and an aqueous phase. A higher log Kow suggests a greater potential for bioaccumulation in organisms and adsorption to organic matter. For 2-Propylheptan-1-ol, the estimated XLogP3-AA value, a computational prediction of log Kow, is 3.8. guidechem.comnih.gov This value indicates a moderate potential for partitioning into organic matter and biota.

Soil Organic Carbon-Water Partitioning Coefficient (Koc) : The Koc value describes the tendency of a chemical to adsorb to the organic carbon fraction of soil and sediment. epa.govecetoc.org It is a crucial parameter for predicting the mobility of a substance in soil. Chemicals with high Koc values are less mobile and tend to remain in the soil or sediment, while those with low values are more likely to leach into groundwater. The Koc can be estimated from the Kow value through quantitative structure-activity relationship (QSAR) models. epa.govnih.gov Given its log Kow of 3.8, 2-Propylheptan-1-ol is expected to have a moderate tendency to adsorb to soil and sediment.

Physicochemical Properties of 2-Propylheptan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O | guidechem.com |

| Molecular Weight | 158.28 g/mol | nih.gov |

| XLogP3-AA (Log Kow) | 3.8 | guidechem.com |

| Water Solubility | Insoluble | nbinno.comguidechem.com |

Volatilization : The tendency of a chemical to volatilize from water to air is described by its Henry's Law Constant. epa.gov This property, along with vapor pressure, determines the significance of volatilization as an environmental transport pathway. As a liquid with a boiling point of approximately 213-225°C and a low vapor pressure, significant volatilization from water or soil surfaces is not expected to be a primary fate process compared to biodegradation and adsorption. nbinno.com

Adsorption : As indicated by its log Kow value, 2-Propylheptan-1-ol is expected to adsorb to solid environmental matrices. nih.gov The primary mechanism for this adsorption in soil and sediment is partitioning into the organic carbon content. ecetoc.org This process reduces the concentration of the chemical in the aqueous phase, thereby decreasing its bioavailability and mobility but potentially increasing its persistence in the solid phase. The strength of this adsorption is quantified by the Koc. epa.gov

Table of Compounds

| Compound Name |

|---|

| 2-Propylheptan-1-ol |

| 2-propylheptanal |

| 2-propylheptanoic acid |

| 2-propanol |

Ecotoxicity Research on 2-Propylheptan-1-ol and its Analogs

The ecotoxicological profile of 2-propylheptan-1-ol and its structural analogs is a critical aspect of its environmental risk assessment. Research in this area focuses on understanding the potential adverse effects of these substances on various trophic levels within both aquatic and terrestrial ecosystems.

Acute and Chronic Aquatic Toxicity Studies (Fish, Invertebrates, Algae) with 2-Propylheptan-1-ol

Studies on 2-propylheptan-1-ol have determined its acute toxicity to aquatic organisms. It is classified as acutely toxic for aquatic life. basf.com Long-term studies also indicate that it is harmful to aquatic organisms. basf.comeuropa.eunih.govfishersci.com

Fish: Acute toxicity testing on the freshwater fish species Brachydanio rerio (Zebra fish) has been conducted. The 96-hour median lethal concentration (LC50) was determined to be between 1.1 and 3.3 mg/L, based on analytically determined concentrations in a static test. basf.com It is noted that due to the low solubility of the substance, an aqueous dispersion was used for this testing. basf.com

Aquatic Invertebrates: For aquatic invertebrates, the acute toxicity was assessed using Daphnia magna. The 48-hour median effective concentration (EC50) was found to be 1.33 mg/L. basf.com This result was also based on the analytically determined concentration, and testing was performed on an eluate due to the compound's low solubility in the test medium. basf.com

A structural analog of 2-propylheptan-1-ol, 2-ethylhexanol, is also considered harmful to aquatic organisms in cases of short-term exposure for fish, invertebrates, and algae. arkema.com

Below is an interactive data table summarizing the acute aquatic toxicity of 2-propylheptan-1-ol.

| Species | Test Duration | Endpoint | Concentration (mg/L) |

| Brachydanio rerio (Zebra fish) | 96 hours | LC50 | 1.1 - 3.3 |

| Daphnia magna (Water flea) | 48 hours | EC50 | 1.33 |

Terrestrial Ecotoxicity Assessments of 2-Propylheptan-1-ol

The environmental risk of 2-propylheptan-1-ol extends to terrestrial ecosystems, with assessments focusing on soil-dwelling organisms.

Soil Microorganisms: The impact on other soil-dwelling microorganisms has been evaluated. The 28-day EC10 (the concentration at which a 10% effect is observed) was determined to be 341 mg/kg. basf.com

Soil Invertebrates: For soil invertebrates, studies have been conducted on the earthworm species Eisenia foetida. The 14-day LC50 in artificial soil was found to be 125 mg/kg. basf.com

Terrestrial Plants: Currently, there is no available data on the toxicity of 2-propylheptan-1-ol to terrestrial plants. basf.com

The following interactive data table provides a summary of the terrestrial ecotoxicity data for 2-propylheptan-1-ol.

| Organism Group | Species | Test Duration | Endpoint | Concentration (mg/kg) |

| Soil Microorganisms | Other soil dwelling microorganisms | 28 days | EC10 | 341 |

| Soil Invertebrates | Eisenia foetida (Earthworm) | 14 days | LC50 | 125 |

Biological Activity and Biochemical Interactions of 2 Propylheptan 1 Ol

Antimicrobial Properties of 2-Propylheptan-1-ol

Direct studies on the antimicrobial properties of 2-Propylheptan-1-ol are limited. However, the broader class of long-chain alcohols is known to exhibit antimicrobial activity.

Mechanisms of Microbial Growth Inhibition by 2-Propylheptan-1-ol

The precise mechanisms of microbial growth inhibition by 2-Propylheptan-1-ol have not been specifically elucidated. However, for long-chain alcohols in general, the antimicrobial action is often attributed to their interaction with the cell membrane. The hydrophobic carbon chain is thought to intercalate into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The effectiveness of this action is often dependent on the chain length of the alcohol. For instance, studies on various long-chain fatty alcohols have shown that their antibacterial activity and mode of action are determined by the length of the aliphatic carbon chain researchgate.net.

Applications in Preservative and Disinfectant Research involving 2-Propylheptan-1-ol

There is a lack of specific research detailing the application of 2-Propylheptan-1-ol in preservative and disinfectant formulations. However, its structural similarity to other alcohols used as antimicrobial agents suggests potential utility in these areas. Alcohols are common components of disinfectants and preservatives, and the investigation of novel, effective antimicrobial agents is an ongoing area of research.

Antitumor and Cytotoxicity Investigations of 2-Propylheptan-1-ol

Direct investigations into the antitumor and cytotoxic properties of 2-Propylheptan-1-ol are not well-documented. However, research on other C10 alcohols provides some insight into the potential effects of this class of compounds on cancer cells.

Inhibition of Cancer Cell Proliferation by 2-Propylheptan-1-ol

Elucidation of Underlying Biological Mechanisms of 2-Propylheptan-1-ol Action

The underlying biological mechanisms of 2-Propylheptan-1-ol's potential antitumor action have not been investigated. For related compounds, proposed mechanisms of cytotoxicity often involve the disruption of the cell membrane, leading to apoptosis or necrosis. The specific pathways that might be affected by 2-Propylheptan-1-ol in cancer cells are unknown.

Enzymatic Reactions and Metabolic Pathways involving 2-Propylheptan-1-ol

Information on the specific enzymatic reactions and metabolic pathways involving 2-Propylheptan-1-ol is sparse. As a primary alcohol, it can be anticipated to undergo oxidation reactions catalyzed by alcohol dehydrogenases.

Research has noted the potential for biological oxidation of 2-Propylheptan-1-ol, suggesting it could serve as a lipid oxidation marker in food chemistry. The oxidation of a primary alcohol can lead to the formation of an aldehyde (2-propylheptanal) and subsequently a carboxylic acid (2-propylheptanoic acid).

The metabolic fate of branched-chain alcohols in biological systems is a complex area of study. In various organisms, the catabolism of branched-chain amino acids can lead to the formation of branched-chain alcohols researchgate.netnih.gov. The metabolism of these alcohols can involve oxidation to their corresponding aldehydes and carboxylic acids, which may then enter other metabolic pathways, such as the citric acid cycle for energy production wikipedia.org. The specific enzymes and pathways involved in the metabolism of 2-Propylheptan-1-ol in different organisms have not been characterized.

β-Oxidation and Glucuronidation Pathways of 2-Propylheptan-1-ol

The metabolism of xenobiotic compounds such as 2-propylheptan-1-ol is a critical area of study in toxicology and pharmacology. The biotransformation of this branched-chain primary alcohol is presumed to follow established pathways for similar chemical structures, primarily involving oxidation and subsequent conjugation reactions.

Oxidation to Carboxylic Acid

The initial and primary metabolic step for 2-propylheptan-1-ol is its oxidation to the corresponding carboxylic acid, 2-propylheptanoic acid. This biological oxidation mirrors chemical oxidation processes where a primary alcohol is converted first to an aldehyde (2-propylheptanal) and subsequently to a carboxylic acid. thermofisher.com This conversion is a crucial activation step, as the resulting 2-propylheptanoic acid is the substrate for further catabolism and conjugation.

Presumed β-Oxidation Pathway

While specific studies on the β-oxidation of 2-propylheptanoic acid are not extensively detailed in publicly available literature, the pathway can be inferred from the metabolism of structurally analogous branched-chain fatty acids, such as the well-studied antiepileptic drug valproic acid (2-propylpentanoic acid). The metabolism of valproic acid involves mitochondrial β-oxidation as one of its main hepatic pathways. By analogy, 2-propylheptanoic acid is expected to undergo a similar catabolic process.

The β-oxidation of branched-chain fatty acids can be more complex than that of their linear counterparts. The presence of a branch at the α-carbon (position 2) can sterically hinder the enzymes involved in the standard β-oxidation spiral. However, the process generally proceeds by sequentially shortening the fatty acid chain by two-carbon units, producing acetyl-CoA. For branched-chain acids, this can lead to the formation of other products like propionyl-CoA in addition to acetyl-CoA.

Glucuronidation Pathway

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion from the body. nih.gov This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Aliphatic alcohols are known substrates for UGT enzymes. Research on short-chained aliphatic alcohols has demonstrated that the efficiency of glucuronidation is highly dependent on the structure of the alcohol. nih.gov Key findings indicate that:

The length of the alkyl chain is a decisive factor in the rate of glucuronidation. nih.gov

Longer-chain primary alcohols are generally glucuronidated more rapidly and show a higher affinity for UGTs than very short-chain or secondary alcohols. nih.gov

Given that 2-propylheptan-1-ol is a C10 long-chain primary alcohol, it is a plausible candidate for undergoing direct glucuronidation to form 2-propylheptyl glucuronide. Furthermore, its primary metabolite, 2-propylheptanoic acid, can also undergo glucuronidation, forming an acyl glucuronide. This is a known pathway for valproic acid, which is transformed by liver cells via glucuronidation. researchgate.net

The table below summarizes the presumed metabolic pathways for 2-propylheptan-1-ol.

| Metabolic Pathway | Substrate | Key Transformation | Primary Product(s) | Enzymes (Family) |

| Oxidation | 2-Propylheptan-1-ol | Oxidation of primary alcohol | 2-Propylheptanoic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| β-Oxidation | 2-Propylheptanoic acid | Chain shortening | Acetyl-CoA, other acyl-CoA products | Acyl-CoA Dehydrogenase and other mitochondrial enzymes |

| Glucuronidation | 2-Propylheptan-1-ol | Conjugation with glucuronic acid | 2-Propylheptyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Glucuronidation | 2-Propylheptanoic acid | Conjugation with glucuronic acid | 2-Propylheptanoyl glucuronide (Acyl glucuronide) | UDP-glucuronosyltransferases (UGTs) |

Interactions of 2-Propylheptan-1-ol with Specific Enzymes and Biological Systems

Direct interactions of 2-propylheptan-1-ol with specific enzymes have not been a primary focus of published research. However, its significance in biological systems is evident through its role as a precursor to a pharmacologically important molecule.

The oxidized metabolite of 2-propylheptan-1-ol, which is 2-propylheptanoic acid, serves as a valuable intermediate in the synthesis of certain pharmaceuticals. studysmarter.co.uk Notably, 2-propylheptanoic acid is a key component in the synthesis of the antihypertensive drug lisinopril. studysmarter.co.uk

Lisinopril is an inhibitor of the angiotensin-converting enzyme (ACE), a central component of the renin-angiotensin system (RAS) that regulates blood pressure. By inhibiting ACE, lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.

The interaction, therefore, is indirect. 2-Propylheptan-1-ol itself does not interact with ACE, but it is the raw material that is chemically transformed into a molecule that is then incorporated into the final drug structure designed to inhibit this specific enzyme. This highlights the role of 2-propylheptan-1-ol in the broader context of medicinal chemistry and drug development as a synthetic building block.

| Compound | Role | Interacting System/Enzyme | Effect of Interaction |

| 2-Propylheptan-1-ol | Precursor/Intermediate | Chemical Synthesis | Converted to 2-propylheptanoic acid. |

| 2-Propylheptanoic acid | Synthetic Building Block | Synthesis of Lisinopril | Incorporated into the structure of the ACE inhibitor. |

| Lisinopril | Active Pharmaceutical Ingredient | Angiotensin-Converting Enzyme (ACE) | Inhibition of enzyme activity, leading to a therapeutic effect (antihypertensive). |

Role in Flavor and Aroma Chemistry Research

2-Propylheptan-1-ol as a Lipid Oxidation Marker in Food Systems

Research has identified 2-propylheptan-1-ol as a potential marker for lipid oxidation in certain food systems. For instance, it has been noted as a lipid oxidation marker in the aroma profile of rice bran. The formation of such branched-chain alcohols is a result of the degradation of lipid hydroperoxides, which are the primary products of lipid oxidation.

The general mechanism involves the following steps:

Initiation : Formation of fatty acid free radicals from unsaturated fatty acids (e.g., linoleic acid, oleic acid).

Propagation : The radicals react with oxygen to form peroxyl radicals, which then abstract hydrogen from other unsaturated fatty acids, forming lipid hydroperoxides and propagating the chain reaction.

Decomposition : The unstable lipid hydroperoxides break down (cleavage) to form a variety of smaller, volatile compounds. This decomposition can lead to the formation of aldehydes, which can then be reduced to their corresponding alcohols.

The formation of specific volatile compounds is dependent on the initial fatty acid profile of the food. For example, the oxidation of sunflower oil, which is rich in linoleic acid, has been shown to produce volatiles such as pentanal, hexanal, 2-heptenal, and 1-pentanol, which are used as markers of oxidation in products like mayonnaise. nih.gov The presence of 2-propylheptan-1-ol in a food's volatile profile can thus be correlated with the degradation of specific fatty acids, providing a chemical fingerprint of the oxidation process.

Extraction and Detection Methods for 2-Propylheptan-1-ol in Food Matrices

The identification and quantification of volatile compounds like 2-propylheptan-1-ol in complex food matrices require sensitive and specific analytical techniques. mdpi.com Food is considered one of the most challenging matrices due to its complexity and the often low concentrations of target analytes. mdpi.com The primary methodology involves the extraction and concentration of volatiles from the food sample, followed by separation and detection, most commonly by gas chromatography-mass spectrometry (GC-MS). studysmarter.co.ukscioninstruments.com

Several extraction techniques are employed to isolate volatile and semi-volatile compounds from food samples:

Headspace (HS) Sampling : This technique analyzes the volatile compounds present in the gas phase (headspace) above the food sample in a sealed vial. studysmarter.co.uk Dynamic headspace sampling, where the headspace is purged with an inert gas and the volatiles are collected on a sorbent trap, is a common approach.

Solid-Phase Microextraction (SPME) : SPME is a widely used, solvent-free sample preparation method. studysmarter.co.ukscioninstruments.com It utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace of the sample, where it adsorbs and concentrates the volatile analytes. The fiber is then transferred to the heated injection port of a GC for thermal desorption and analysis. scioninstruments.comamericanlaboratory.com

Solvent Extraction : This traditional method uses organic solvents to extract aroma compounds from the food matrix. While effective, it can be time-consuming and may introduce solvent-related artifacts. mdpi.com

Following extraction, GC-MS is the gold standard for analysis. The gas chromatograph separates the complex mixture of volatile compounds based on their boiling points and polarity, while the mass spectrometer provides identification based on the unique mass spectrum of each compound. studysmarter.co.uk

The table below details common analytical methods for detecting 2-propylheptan-1-ol and similar volatile compounds in food.

| Method | Principle | Typical Application | Advantages | Instrumentation |

| Dynamic Headspace (DHS) - GC-MS | Volatiles are purged from the sample's headspace, trapped on a sorbent, and then thermally desorbed for analysis. | Analysis of aroma compounds in solid or liquid foods, such as rice bran. | High sensitivity, exhaustive extraction. | Purge and Trap System, Thermal Desorber, GC-MS |

| Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS | A coated fiber adsorbs volatiles from the sample's headspace. The fiber is then desorbed in the GC injector. scioninstruments.comnih.govresearchgate.net | Quality control, flavor profiling of beverages, dairy products, meats, and processed foods. thermofisher.comnih.gov | Solvent-free, simple, rapid, can be automated. thermofisher.comstudysmarter.co.ukamericanlaboratory.com | SPME Fiber/Autosampler, GC-MS |

| Liquid-Liquid Extraction (LLE) - GC-MS | A solvent immiscible with the sample matrix is used to extract the analytes. | Extraction from liquid food samples or food slurries. | Can extract a wide range of compounds. | Standard laboratory glassware, GC-MS |

| Solvent-Assisted Flavor Evaporation (SAFE) | A specialized distillation technique under high vacuum to gently isolate volatiles from the non-volatile matrix. | Research on key odorants in food aroma. | Minimizes thermal degradation of sensitive compounds. | SAFE apparatus, GC-MS, Gas Chromatography-Olfactometry (GC-O) |

Advanced Applications Research and Chemical Intermediate Roles of 2 Propylheptan 1 Ol

2-Propylheptan-1-ol as a Precursor in Advanced Plasticizer Research (e.g., Di-(2-propylheptyl) phthalate)

2-Propylheptan-1-ol serves as a crucial precursor in the synthesis of high molecular weight plasticizers, most notably Di-(2-propylheptyl) phthalate (B1215562) (DPHP). chemicalbook.comcpsc.gov DPHP is produced through the esterification of phthalic anhydride (B1165640) with 2-propylheptan-1-ol. cpsc.gov It is classified as a high molecular weight phthalate ester and is utilized as a plasticizer for polyvinyl chloride (PVC) and vinyl chloride copolymers. cpsc.govnih.gov The branched structure of the 2-propylheptyl alcohol imparts specific properties to the resulting plasticizer, making it a functional alternative to other common plasticizers like Di-(2-ethylhexyl)-phthalate (DEHP) and Di-isodecyl phthalate (DIDP). nih.govresearchgate.net Research in this area focuses on leveraging the unique molecular structure of 2-propylheptan-1-ol to develop plasticizers with improved performance characteristics, such as low volatility and enhanced durability in polymer applications. plaschina.com.cn

Structure-Property Relationships of 2-Propylheptan-1-ol Derived Plasticizers

The molecular structure of plasticizers derived from 2-propylheptan-1-ol, such as DPHP, directly influences their physical properties and performance. The C10 alcohol, 2-propylheptanol, is a singly branched alcohol, which results in a plasticizer with a specific isomeric composition. researchgate.net This branching affects the plasticizer's compatibility with polymer matrices, its efficiency in increasing flexibility, and its long-term stability.

The relationship between the structure of the alcohol and the properties of the resulting phthalate plasticizer is critical. For instance, the branching in DPHP provides a balance of properties compared to more linear or more highly branched isomers. This structural design influences key physical characteristics that are essential for its function as a plasticizer.

Table 1: Typical Properties of Neat Decyl Plasticizers

| Property | DPHP (from 2-Propylheptan-1-ol) | DIDP (Highly Branched) |

|---|---|---|

| Molecular Weight | 418 | 446 |

| Color, APHA | 15 | 15 |

| Acidity, wt% | 0.005 | 0.005 |

| Specific Gravity, 20/20°C | 0.963 | 0.966 |

| Refractive Index, 25°C | 1.484 | 1.483 |

| Viscosity, cP @ 25°C | 90 | 115 |

| Pour Point, °C | -40 | -37 |

Data sourced from comparative studies on decyl plasticizers. researchgate.net

This table demonstrates how the specific branching originating from 2-propylheptan-1-ol results in a lower viscosity for DPHP compared to the highly branched DIDP, which can impact processing characteristics. researchgate.net The fundamental molecular structure and morphological features of polymer materials are known to control many of their commercially interesting properties. mdpi.com

Performance Enhancement Studies in Polymer Systems

Research has demonstrated that plasticizers derived from 2-propylheptan-1-ol, such as DPHP and its terephthalate equivalent, bis(2-propylheptyl) terephthalate (DPHTP), enhance the performance of polymer systems like PVC. researchgate.netplaschina.com.cn Studies compare these plasticizers against industry standards to evaluate improvements in durability, thermal stability, and electrical properties.

In one study, flexible PVC films plasticized with DPHTP were compared to those made with Di-octyl phthalate (DOP) and Di-octyl terephthalate (DOTP). The results indicated that the DPHTP-plasticized film exhibited significantly better thermal stability and lower volatility. plaschina.com.cn Specifically, the 5% thermal weight loss temperature for the DPHTP film was 272°C, and its heating loss was measured at a very low 0.03190%. plaschina.com.cn

Furthermore, these films showed superior electrical insulation properties. The volume resistivity of the DPHTP plasticized film was 6.5×10⁹ Ω·cm, a notable improvement over standard plasticizers. plaschina.com.cn These findings suggest that the use of 2-propylheptan-1-ol as a precursor yields plasticizers that can provide excellent performance in applications requiring high thermal and electrical resistance, such as wire and cable insulation and packaging materials. plaschina.com.cn

Table 2: Performance Comparison of PVC Films with Different Plasticizers

| Performance Metric | DPHTP (from 2-Propylheptan-1-ol) | DOP | DOTP |

|---|---|---|---|

| 5% Thermal Weight Loss Temp. | 272 °C | Lower | Lower |

| Heating Loss | 0.03190 % | Higher | Higher |

| Volume Resistivity | 6.5×10⁹ Ω·cm | Lower | Lower |

Data highlights the enhanced properties of PVC films plasticized with a 2-propylheptan-1-ol derivative. plaschina.com.cn

Role of 2-Propylheptan-1-ol in Novel Surfactant Chemistry Research

2-Propylheptan-1-ol is a valuable raw material for creating surfactants used in detergents and industrial cleaning agents. chemicalbook.com Its branched C10 structure is particularly useful in the research and development of novel surfactants with specialized properties. The branching in the hydrophobic tail influences how the surfactant molecules pack at interfaces and aggregate into micelles, which can lead to unique performance characteristics such as high concentration formulations with low viscosity. researchgate.net

Design and Synthesis of Branched Amine Oxide Surfactants from 2-Propylheptan-1-ol

A key area of research is the synthesis of branched amine oxide surfactants from 2-propylheptan-1-ol. One such example is N,N-dimethyl-2-propylheptan-1-amine oxide (C10DAO-branched). researchgate.net The synthesis of amine oxide surfactants typically involves a two-step process. First, the corresponding tertiary amine is formed from the alcohol precursor. This is followed by an oxidation step, commonly using hydrogen peroxide as the oxidizing agent, to convert the tertiary amine into the amine oxide. ekb.egresearchgate.netekb.eggoogle.com